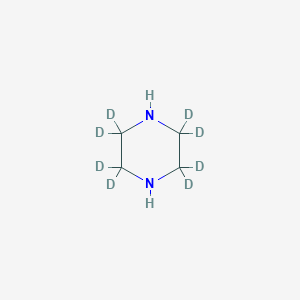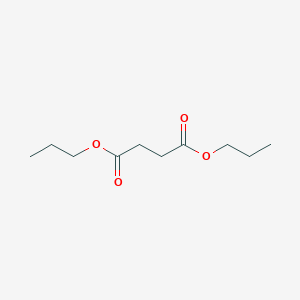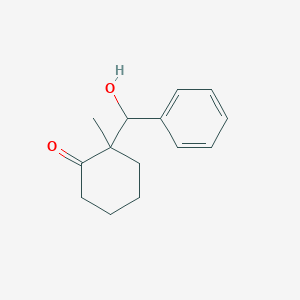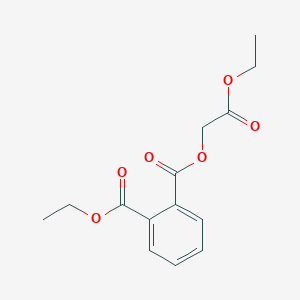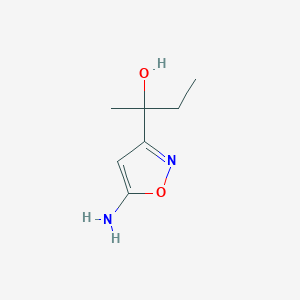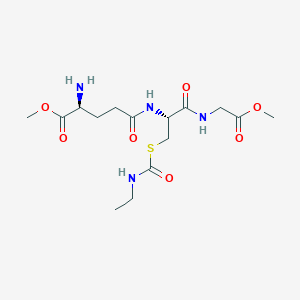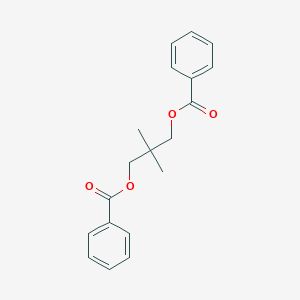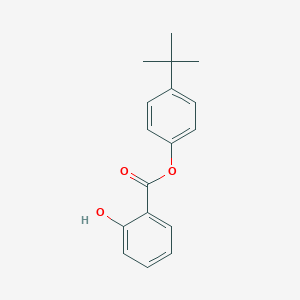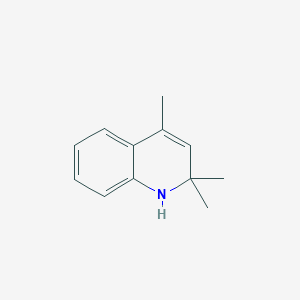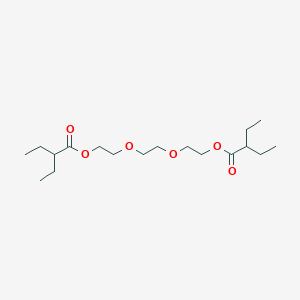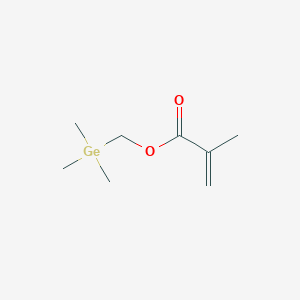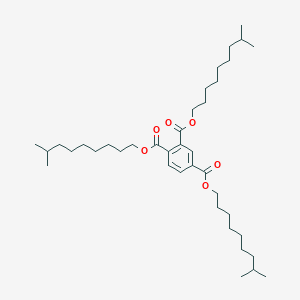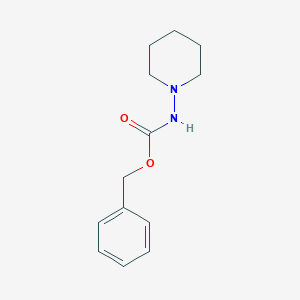
benzyl N-piperidin-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-piperidin-1-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as NPC or S 38093 and is a selective antagonist of the dopamine D3 receptor.
Wirkmechanismus
Benzyl N-piperidin-1-ylcarbamate acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of reward, motivation, and addiction. By selectively blocking the dopamine D3 receptor, NPC can modulate the activity of this system and potentially treat various neurological disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of benzyl N-piperidin-1-ylcarbamate are primarily mediated through the dopamine D3 receptor. By blocking this receptor, NPC can modulate the activity of the mesolimbic system and potentially treat various neurological disorders. Additionally, NPC has been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzyl N-piperidin-1-ylcarbamate in lab experiments include its high selectivity for the dopamine D3 receptor, its ability to modulate the activity of the mesolimbic system, and its potential applications in various fields of scientific research. The limitations of using NPC in lab experiments include its limited solubility in water, its potential toxicity, and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the study of benzyl N-piperidin-1-ylcarbamate. One potential direction is the development of new drug candidates based on NPC for the treatment of various neurological disorders. Another potential direction is the investigation of the role of dopamine D3 receptors in various physiological processes such as learning and memory. Additionally, the development of new tools and techniques for the study of the mesolimbic system and its role in neurological disorders is another potential direction for future research.
Synthesemethoden
The synthesis of benzyl N-piperidin-1-ylcarbamate involves the reaction of benzyl isocyanate with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of NPC.
Wissenschaftliche Forschungsanwendungen
Benzyl N-piperidin-1-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPC has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In pharmacology, NPC has been used as a tool compound to study the role of dopamine D3 receptors in various physiological processes such as reward, motivation, and addiction. In neuroscience, NPC has been used to investigate the role of dopamine D3 receptors in the regulation of synaptic plasticity and neuronal activity.
Eigenschaften
CAS-Nummer |
126216-46-4 |
|---|---|
Produktname |
benzyl N-piperidin-1-ylcarbamate |
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzyl N-piperidin-1-ylcarbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |
InChI-Schlüssel |
RARCRVJUYCOHBA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



